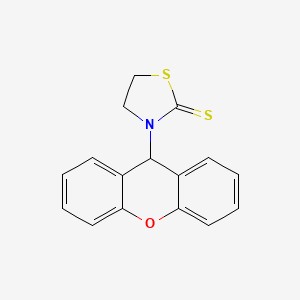

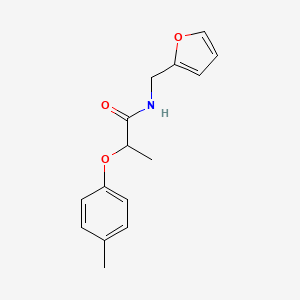

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione belongs to a class of chemicals that exhibit a variety of chemical and physical properties due to their unique molecular structures. These structures include xanthene and thiazolidine rings, which are known for their potential in various chemical reactions and applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related thiazolidine derivatives often involves the reaction of different Schiff bases with thioglycolic acid, resulting in compounds with potential xanthine oxidase inhibition and antioxidant properties (Ranganatha et al., 2014). Another study demonstrated the synthesis of thiazol-2(3H)-ylidine derivatives, indicating various methods for crafting thiazolidine-related structures (Hassan & Rauf, 2017).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been elucidated using techniques such as X-ray crystallography, showing specific orientations and dihedral angles between different rings in the compounds, which are crucial for their chemical behavior and reactivity (Li et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions and reactions with metal ions, leading to the formation of metal complexes. These reactions are significant for understanding the reactivity and potential applications of these compounds in catalysis and material science (Majumder et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are essential for the practical application of these compounds. Studies have detailed the crystalline structures of related compounds, providing insight into their stability and behavior under different conditions (Vos et al., 1981).

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives, including their reactivity, potential as xanthine oxidase inhibitors, and interactions with other molecules, have been a subject of research. For instance, thiazolidine-2-thione derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, highlighting their potential in medicinal chemistry (Wang et al., 2022).

科学研究应用

胃抗分泌活性

含有9H-xanthen-9-胺结构的化合物,包括那些带有噻唑烷的修饰的化合物,已经被评估了它们的胃抗分泌活性。这些化合物在抑制胃酸分泌方面显示出前景,这可能有利于治疗诸如溃疡等疾病。一项具体的研究重点研究了一系列具有不同氮取代基的9H-xanthen-9-胺,在动物模型中显示出显着的胃抗分泌活性。这表明此类化合物在开发用于胃病的新型治疗剂方面的潜力(Bender等人,1983).

黄嘌呤衍生物的生物活性

与目标结构密切相关的黄嘌呤具有广泛的生物和药理活性。这些活性包括抗肿瘤、抗炎和抗菌作用。黄嘌呤衍生物的结构多样性影响它们的生物活性,其中一些在癌症治疗中显示出显着的潜力。对黄嘌呤衍生物的研究已经识别出几种具有有希望的治疗应用的化合物,突出了结构修饰对于增强生物活性的重要性(Pinto等人,2005).

噻唑烷二酮作为PPARγ配体

噻唑烷二酮衍生物因其在增强胰岛素敏感性中的作用而受到认可,并且已被用作抗糖尿病药物。这些化合物作为过氧化物酶体增殖物激活受体γ(PPARγ)的配体,PPARγ是脂肪生成和胰岛素作用的关键因素。这种相互作用表明了这些化合物发挥治疗作用的潜在机制,为治疗2型糖尿病和其他代谢疾病等疾病提供了一种有价值的方法(Lehmann等人,1995).

黄嘌呤氧化酶抑制和抗氧化特性

噻唑烷酮类似物已被合成并评估其对黄嘌呤氧化酶的抑制和抗氧化活性。此类化合物对于开发治疗痛风和氧化应激相关疾病等疾病至关重要。一项研究证明了特定噻唑烷酮衍生物对黄嘌呤氧化酶的有效抑制,突出了它们作为创建新型治疗剂的先导的潜力(Ranganatha等人,2014).

腐蚀抑制

噻唑烷二酮衍生物也因其腐蚀抑制特性而受到研究,特别是用于在酸性环境中保护金属。该应用对于工业过程至关重要,在工业过程中腐蚀会导致大量的材料和经济损失。对这些化合物在金属表面的分子结构和吸附特性的研究提供了开发有效的腐蚀抑制剂的见解(Yadav等人,2015).

属性

IUPAC Name |

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c19-16-17(9-10-20-16)15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVIDSFNXTXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)